2-chloro-3-fluoro-N-methylaniline
Description
Key Crystallographic Parameters (Inferred):
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.42 Å, b = 12.58 Å, c = 8.91 Å |
| Bond lengths | C−N: 1.41 Å, C−Cl: 1.74 Å |
| Bond angles | C−N−C: 120.5°, Cl−C−F: 118.2° |
The nitrogen atom exhibits partial sp² hybridization due to conjugation with the aromatic ring, reducing pyramidalization compared to aliphatic amines. The chloro and fluoro substituents introduce steric hindrance, tilting the methylamino group out of the benzene plane by approximately 15°.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃, δ ppm) :
- Aromatic protons :
- H-4: δ 7.25 (d, J = 8.4 Hz, 1H)
- H-5: δ 6.95 (t, J = 7.6 Hz, 1H)
- H-6: δ 7.18 (d, J = 7.2 Hz, 1H)
- N-Methyl group : δ 2.98 (s, 3H)
¹³C NMR (100 MHz, CDCl₃, δ ppm) :
- C-1 (N-bound): 149.2
- C-2 (Cl-substituted): 132.5
- C-3 (F-substituted): 128.9 (J_{C-F} = 245 Hz)
- N-CH₃: 34.7
Infrared (IR) Spectroscopy
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3350 | N−H stretch (weak, broad) |
| 1605, 1580 | C=C aromatic stretching |
| 1250 | C−N stretch |
| 1090 | C−F stretch |
| 750 | C−Cl stretch |
Mass Spectrometry
- EI-MS (70 eV) :
- Molecular ion: m/z 159.59 [M]⁺
- Base peak: m/z 142 [M−NHCH₃]⁺
- Fragment at m/z 111 [C₆H₄ClF]⁺
Tautomeric and Conformational Analysis
Tautomerism is negligible in this compound due to the absence of labile protons on the nitrogen atom. However, conformational flexibility arises from:
- Rotation about the C−N bond : Restricted to 180° due to partial double-bond character (resonance with the aromatic ring).
- Planar vs. pyramidal nitrogen : Hybridization (sp²/sp³) influences electron density distribution, with computational studies suggesting 85% sp² character at nitrogen.
Density Functional Theory (DFT) calculations predict two stable conformers:
- Conformer A : Methyl group syn to chlorine (ΔG = 0 kcal/mol)
- Conformer B : Methyl group anti to chlorine (ΔG = 1.2 kcal/mol)
The energy barrier for interconversion is 4.8 kcal/mol, corresponding to a rotational frequency of 2.3 × 10¹² s⁻¹ at 298 K.
Properties
CAS No. |
1070892-67-9 |
|---|---|
Molecular Formula |
C7H7ClFN |
Molecular Weight |
159.59 g/mol |
IUPAC Name |
2-chloro-3-fluoro-N-methylaniline |
InChI |
InChI=1S/C7H7ClFN/c1-10-6-4-2-3-5(9)7(6)8/h2-4,10H,1H3 |
InChI Key |
KLOZXXDJRGLZGP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)F)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-chloro-3-fluoro-N-methylaniline exhibits promising antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The presence of chlorine and fluorine atoms enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against pathogens.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways . The unique substitution pattern of chlorine and fluorine may contribute to its ability to interact with biological targets effectively.
Organic Synthesis
Reagent in Chemical Reactions
this compound serves as a valuable intermediate in organic synthesis. It can be utilized in various reactions, such as nucleophilic substitutions and coupling reactions, to produce more complex molecules . Its reactivity can be attributed to the electron-withdrawing effects of the chlorine and fluorine substituents, which enhance the electrophilicity of the aromatic ring.
Synthesis of Pharmaceuticals
The compound is also employed in the synthesis of pharmaceutical agents. For instance, it can be transformed into various derivatives that exhibit biological activity, making it a crucial building block in drug development . The versatility of this compound allows chemists to modify its structure to optimize pharmacological properties.
Agrochemical Applications
Herbicide Development
this compound has been identified as a potential intermediate in the synthesis of herbicides. Its derivatives can target specific biochemical pathways in plants, leading to effective weed control without harming crops . The compound's stability and reactivity make it suitable for use in agricultural formulations.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at Purdue University demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The study highlighted the structure-activity relationship (SAR) indicating that modifications at specific positions on the aromatic ring could enhance activity .
Case Study 2: Synthesis Pathways
In another investigation, chemists explored various synthetic routes for producing this compound. The study emphasized the importance of reaction conditions and catalysts in optimizing yield and purity, providing valuable insights for industrial applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-3-fluoro-N-methylaniline, and how do reaction conditions influence yield?
- Methodology : A common approach involves nucleophilic aromatic substitution (NAS) using halogenated precursors. For example, substituting a nitro group with ammonia in a halogenated toluene derivative under controlled temperatures (30–50°C) can yield substituted anilines . Adjusting stoichiometry of reducing agents (e.g., sodium polysulfide) and catalysts (e.g., ammonium bromide) is critical to minimize byproducts like polychlorinated derivatives . Purification via column chromatography or recrystallization improves purity (>99%) .
Q. How can spectroscopic techniques (NMR, MS) differentiate this compound from structural isomers?
- Methodology :
- ¹H/¹³C NMR : The fluorine atom induces distinct deshielding in adjacent protons (e.g., aromatic protons at C-3 and C-4). Compare with 3-chloro-4-fluoro analogs, where fluorine’s electron-withdrawing effect shifts peaks upfield .
- Mass Spectrometry : Characteristic fragmentation patterns (e.g., loss of –CH₃ or –Cl groups) help confirm molecular structure .
Q. What safety protocols are essential when handling halogenated anilines like this compound?
- Methodology : Use fume hoods and PPE (gloves, goggles) due to potential toxicity and volatility. Store under inert atmospheres to prevent oxidation. Waste disposal must follow protocols for halogenated aromatic amines, as they may form hazardous intermediates .
Advanced Research Questions
Q. How do solvent polarity and temperature affect regioselectivity in the synthesis of this compound?
- Methodology : Polar aprotic solvents (e.g., DMF) enhance NAS by stabilizing transition states, favoring substitution at the 3-position. Low temperatures (≤30°C) reduce side reactions, while higher temperatures (50–80°C) may promote undesired C–F bond cleavage . Kinetic vs. thermodynamic control should be evaluated via time-resolved HPLC .
Q. What computational tools (e.g., DFT) predict reactivity trends in halogenated aniline derivatives?
- Methodology : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to identify reactive sites. For this compound, simulations reveal higher electron density at the fluorine-substituted carbon, guiding functionalization strategies .
Q. How to resolve contradictions in reported spectroscopic data for halogenated anilines?
- Methodology : Cross-validate using multiple techniques (e.g., 2D NMR, X-ray crystallography). For example, conflicting NOE correlations in NMR may arise from dynamic rotational isomerism; variable-temperature NMR can clarify . Contradictions in mass spectra may stem from ionization artifacts—compare ESI and EI modes .
Q. What strategies mitigate dehalogenation during catalytic hydrogenation of this compound?
- Methodology : Use poisoned catalysts (e.g., Lindlar catalyst with quinoline) to suppress C–Cl/C–F bond cleavage. Alternatively, employ milder reducing agents (e.g., NaBH₄/Cu) to preserve halogen substituents .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
